2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. One common method uses pyridinium ylide and trifluoroacetonitrile as starting materials. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,2-a]pyridine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Functionalization: Radical reactions and transition metal catalysis are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include boronic acids, glyoxalic acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Trifluoromethyl imidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the position and type of substituents, affecting their chemical and biological properties.
Properties
CAS No. |
944580-82-9 |
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Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)11-8-20-12(14(16,17)18)5-2-6-13(20)19-11/h1-8H |
InChI Key |
VTVQUDMTTDMDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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